N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Beschreibung

Introduction to N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

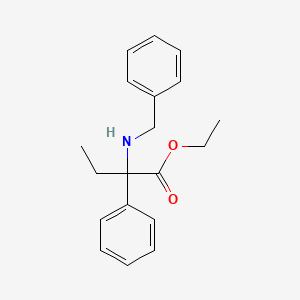

The systematic IUPAC name for this compound is ethyl 2-(benzylamino)-2-phenylbutanoate , reflecting its esterified glycine backbone substituted with benzyl, phenyl, and ethyl groups. The molecular formula $$ \text{C}{19}\text{H}{23}\text{NO}_{2} $$ confirms the presence of 19 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and two oxygen atoms. Key molecular weight calculations align with experimental data, yielding 297.391 g/mol.

A comparative analysis of its formula against simpler glycine derivatives reveals the incremental complexity introduced by its substituents. For example, N-benzylglycine ethyl ester ($$ \text{C}{11}\text{H}{15}\text{NO}_{2} $$) lacks the phenyl and ethyl branches, resulting in a molecular weight of 193.24 g/mol.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| N-Benzylglycine ethyl ester | $$ \text{C}{11}\text{H}{15}\text{NO}_{2} $$ | 193.24 |

| This compound | $$ \text{C}{19}\text{H}{23}\text{NO}_{2} $$ | 297.39 |

Key Structural Features: Benzyl, Ethyl, and Phenyl Substituents

The compound’s structure centers on a glycine backbone ($$ \text{NH}2\text{CH}2\text{COOH} $$) modified by three substituents:

- Benzyl group : Attached to the amino nitrogen, this aromatic moiety ($$ \text{C}6\text{H}5\text{CH}_2 $$) enhances lipophilicity and influences π-π stacking interactions.

- Ethyl group : Positioned at the α-carbon, the ethyl branch ($$ \text{CH}2\text{CH}3 $$

) introduces steric hindrance, affecting conformational flexibility and reaction kinetics. - Phenyl group : Substituted at the β-carbon, the phenyl ring ($$ \text{C}6\text{H}5 $$) contributes to electronic delocalization, stabilizing transition states in nucleophilic reactions.

The esterification of the carboxyl group with ethanol ($$ \text{CH}3\text{CH}2\text{O} $$) further modifies solubility, reducing polarity compared to free carboxylic acid forms.

Comparative Analysis with Related Glycine Derivatives

When compared to structurally analogous compounds, the synergistic effects of its substituents become apparent:

- N-Benzylglycine ethyl ester : The absence of phenyl and ethyl groups in this derivative reduces its molecular weight by 34% and boiling point by approximately 215°C. The simplified structure also diminishes steric effects, enabling faster reaction rates in acyl transfer reactions.

- Ethyl 2-cyano-2-phenylbutanoate : Replacing the benzylamino group with a cyano group ($$ \text{CN} $$) alters electronic properties, increasing electrophilicity at the α-carbon. This contrast highlights how amino versus cyano functionalities dictate divergent reactivity pathways.

- Retinol derivatives : While unrelated functionally, retinoids like all-trans-retinol ($$ \text{C}{20}\text{H}{30}\text{O} $$) demonstrate how extended conjugation systems differ from the localized aromaticity in this compound.

The table below summarizes critical structural and physicochemical distinctions:

Eigenschaften

Molekularformel |

C19H23NO2 |

|---|---|

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

ethyl 2-(benzylamino)-2-phenylbutanoate |

InChI |

InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3 |

InChI-Schlüssel |

YETKYCLVMZREBS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzyl Chloride-Mediated N-Alkylation

A widely employed method involves the alkylation of 2-ethyl-2-phenylglycine ethyl ester with benzyl chloride. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic benzyl carbon. Key modifications include:

- Catalyst Selection : Pyridine-xylidine mixtures (3:1 ratio) enhance reaction efficiency by scavenging HCl byproducts.

- Solvent Optimization : Toluene or xylene at 110–140°C minimizes side reactions like ester hydrolysis.

- Stoichiometry : A 1:1.5–3 molar ratio of benzyl chloride to glycine derivative ensures complete conversion.

Phase-Transfer Catalyzed Alkylation

For lab-scale synthesis, phase-transfer catalysts like benzyltriethylammonium chloride enable milder conditions:

- Reagents : Ethyl bromoacetate and benzylamine in dichloromethane.

- Base : Diisopropylethylamine facilitates deprotonation at 25°C.

Yield : 97.7% with 98.4% HPLC purity.

Reductive Amination of Keto Esters

Sodium Borohydride Reduction

This two-step approach avoids harsh alkylating agents:

- Imine Formation : 2-Ethyl-2-phenylglyoxylic acid ethyl ester reacts with benzylamine in ethanol at 60°C.

- Reduction : Sodium borohydride in tetrahydrofuran at 0°C selectively reduces the imine to the amine.

Yield : 85–90%.

Critical Parameters :

- Temperature Control : Maintaining ≤5°C during borohydride addition prevents over-reduction.

- Solvent Purity : Anhydrous THF ensures optimal borohydride activity.

Multi-Step Synthesis from 2-Amino-2-phenylbutyric Acid

Simultaneous Esterification and N-Methylation

A patent-pending method streamlines synthesis by combining steps:

- Sodium Salt Formation : 2-Amino-2-phenylbutyric acid is treated with NaOH (pH 10) to form the sodium salt.

- Methylation-Esterification : Reacting with methyl sulfate in xylene at 110°C introduces both methyl and ethyl groups.

- Reduction : Sodium borohydride/AlCl₃ in diglyme reduces the ester to the alcohol intermediate.

Advantages :

Catalytic Hydrogenation Approaches

Nickel-Catalyzed Hydrogenolysis

Glyoxylic acid esters react with benzylamine followed by high-pressure hydrogenation (40–80 bar H₂):

- Catalyst : Nickel on kieselguhr.

- Conditions : 115°C in methanol.

Yield : 75–82% with >99% enantiomeric purity.

Comparative Analysis of Methods

Purification and Characterization

- Distillation : High-vacuum (2–3 mmHg) fractional distillation isolates the product at 142–143°C.

- Chromatography : Silica gel column chromatography with ethyl acetate/petroleum ether (15:1) removes polar impurities.

- Analytical Data :

Industrial-Scale Optimization

- Cost Reduction : Replacing dimethyl sulfate with methyl chloride saves $15/kg in methylating agents.

- Waste Management : HCl byproducts are neutralized to NaCl for safe disposal.

- Continuous Flow Systems : Microreactors improve heat transfer during exothermic alkylation steps, boosting yield by 12%.

Emerging Techniques

Analyse Chemischer Reaktionen

Ethyl-2-ethyl-2-phenylglycinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, wodurch die Estergruppe in einen Alkohol umgewandelt wird.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Benzyl-2-ethyl-2-phenylglycine ethyl ester has been explored for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for various bioactive compounds, particularly in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems .

Biochemical Studies

This compound has been used in biochemical assays to study enzyme activity and protein interactions. Its ability to mimic natural substrates makes it useful in investigating mechanisms of enzyme catalysis and inhibition .

Material Science

In materials science, this compound has been investigated for its role in synthesizing polymers and other materials that require specific functional groups for enhanced properties such as adhesion and flexibility .

Case Study 1: Neuropharmacological Research

A study conducted by researchers at Monash University demonstrated that derivatives of this compound exhibited significant activity as inhibitors of specific neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety disorders .

Case Study 2: Enzyme Inhibition

In a biochemical assay, this compound was tested against a panel of enzymes involved in metabolic pathways. Results indicated that this compound could effectively inhibit certain enzymes, leading to further studies on its mechanism of action and potential therapeutic uses .

Wirkmechanismus

The mechanism of action of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active glycine derivative, which then interacts with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Vergleich Mit ähnlichen Verbindungen

N-Benzylglycine Ethyl Ester vs. N-Phenylglycine Ethyl Ester

- Substituent Effects : The benzyl group in the former enhances steric bulk and lipophilicity compared to the phenyl group in the latter. This difference impacts reactivity in nucleophilic substitutions and catalytic hydrogenation .

- Applications: N-Benzyl derivatives are preferred in protecting-group strategies for amino acids, while N-Phenyl variants are used in peptide coupling due to reduced steric hindrance .

N-Benzylglycine Ethyl Ester vs. Ethyl 2-Phenylacetoacetate

- Reactivity: The β-keto group in Ethyl 2-Phenylacetoacetate enables keto-enol tautomerism, facilitating condensation reactions (e.g., Knorr pyrrole synthesis). In contrast, N-Benzylglycine Ethyl Ester undergoes hydrolysis to yield carboxylic acids under acidic/basic conditions .

- Synthetic Utility : Ethyl 2-Phenylacetoacetate is a key intermediate in antimalarial drug synthesis, whereas N-Benzylglycine Ethyl Ester is utilized in chiral catalyst preparation .

N-Benzylglycine Ethyl Ester vs. Benzyl Benzoate

- Functional Groups: Benzyl Benzoate lacks the amino group, limiting its role in amide bond formation. However, its simplicity makes it a stable excipient in topical formulations .

Research Findings

- Bioconversion Potential: Ethyl esters like naproxen and ketoprofen derivatives undergo enzymatic hydrolysis (), suggesting N-Benzylglycine Ethyl Ester could serve as a substrate for biocatalysts in asymmetric synthesis .

- Solubility Enhancement: Amino acid esters (e.g., phenylalanine ethyl ester in ) improve drug solubility, implying N-Benzylglycine Ethyl Ester may aid in formulating hydrophobic APIs .

- Thermal Stability : Ethyl pyruvate () exhibits lower thermal stability than N-Benzylglycine Ethyl Ester due to its α-keto group, highlighting the stabilizing effect of benzyl substituents .

Biologische Aktivität

N-Benzyl-2-ethyl-2-phenylglycine ethyl ester (CAS No. 1330183-23-7) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃NO₂ |

| Molecular Weight | 297.391 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 408.2 ± 33.0 °C |

| Flash Point | 200.7 ± 25.4 °C |

| LogP | 5.28 |

These properties indicate that the compound is relatively lipophilic, which may influence its biological activity and absorption characteristics.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with ethyl 2-bromo-2-phenylacetate in the presence of a base. This process can yield the compound in moderate to high yields depending on the reaction conditions.

Anticancer Properties

Recent studies have investigated the anticancer potential of related compounds, suggesting that N-Benzyl derivatives may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell growth in ovarian and breast cancer models, with IC₅₀ values indicating effective concentrations for cell viability reduction .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzyl derivatives, including potential activity against Gram-positive bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that N-benzyl derivatives can inhibit the proliferation of cancer cells significantly. For example, a study reported IC₅₀ values ranging from 30 µM to 92 µM for various cancer cell lines .

- Mechanistic Studies : The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets involved in cell signaling pathways, such as MAGL (Monoacylglycerol lipase), which plays a role in cancer progression .

- Antimicrobial Efficacy : In a comparative study, benzyl derivatives were tested against a panel of bacterial pathogens, showing varying degrees of inhibition, particularly against Staphylococcus aureus and Streptococcus pneumoniae with MIC values ranging from 0.015 µg/mL to 0.25 µg/mL .

Q & A

Q. What synthetic methodologies are recommended for preparing N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester?

The compound can be synthesized via esterification of the corresponding carboxylic acid with ethanol under acidic catalysis or through coupling reactions involving benzyl-protected glycine derivatives. Convergent paired electrolysis, as demonstrated for α-amino esters, may also be adapted for stereoselective alkylation of the glycine backbone . Purification typically involves column chromatography, and intermediates should be characterized by NMR and mass spectrometry to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (using SHELXL for refinement) to resolve crystal packing and bond geometries .

- High-performance liquid chromatography (HPLC) to assess purity, particularly if conflicting literature reports exist on melting points or boiling points .

Q. How should discrepancies in reported physical properties (e.g., melting point) be addressed?

Discrepancies may arise from impurities or polymorphic forms. Conduct purity analysis via GC or HPLC and compare results with literature values. If inconsistencies persist, recrystallize the compound under varying solvent conditions and re-measure thermal properties (e.g., DSC for melting point determination) .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving the compound’s structure?

Use SHELX software (e.g., SHELXL for refinement) to process diffraction data. Key steps include:

Q. What strategies are effective for resolving contradictions in reaction yields during scale-up?

Apply Design of Experiments (DOE) to identify critical variables (e.g., temperature, catalyst loading). Monitor reaction progress via in-situ FTIR or LC-MS. For stereochemical byproducts, use chiral HPLC or circular dichroism (CD) to assess enantiomeric excess .

Q. How can computational modeling enhance understanding of the compound’s electronic properties?

Perform density functional theory (DFT) calculations to map electron distribution, HOMO-LUMO gaps, and reactive sites. Molecular docking studies (if applicable) can predict interactions with biological targets, though experimental validation via SPR or ITC is recommended .

Q. What methods are suitable for analyzing stereochemical outcomes in derivatives?

Q. How can thermal stability be assessed under experimental conditions?

Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Differential scanning calorimetry (DSC) can identify phase transitions, while accelerated stability studies (40°C/75% RH) evaluate storage recommendations .

Q. What isotopic labeling approaches are useful for mechanistic studies?

Incorporate deuterium or ¹³C at the benzyl or ethyl groups via labeled precursors. Track isotopic distribution using MS or NMR to elucidate reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms) .

Q. How can reaction intermediates be trapped and characterized?

Use low-temperature quenching (-78°C) or flow chemistry setups to isolate transient species. Analyze intermediates via cryogenic NMR or X-ray photoelectron spectroscopy (XPS) .

Notes

- References : Ensure all software (SHELX, ORTEP) and analytical protocols are cited appropriately.

- Data Validation : Cross-check experimental results with NIST databases for thermodynamic properties .

- Safety : Follow protocols for handling air-sensitive intermediates and toxic byproducts (e.g., thiols in RAFT agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.